molecular formula C14H12O4 B11870633 Phenyl 2-hydroxy-5-methoxybenzoate

Phenyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B11870633
M. Wt: 244.24 g/mol
InChI Key: GSKOHURUSAKKMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-5-methoxybenzoate can be synthesized through the esterification of salicylic acid with phenol. The reaction typically involves heating salicylic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 2-hydroxy-5-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

Phenyl 2-hydroxy-5-methoxybenzoate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Phenyl 2-hydroxy-5-methoxybenzoate can be compared with other similar compounds such as:

This compound stands out due to its versatility in both industrial and pharmaceutical applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Phenyl 2-hydroxy-5-methoxybenzoate, also known as a benzoate ester, has garnered attention in the fields of pharmacology and biochemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and antioxidant agent, along with implications for anti-inflammatory and anticancer applications. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzoate structure with hydroxy (-OH) and methoxy (-OCH₃) substituents. These functional groups contribute to its unique chemical properties, making it suitable for various applications in pharmaceuticals and materials science.

The biological activity of this compound is influenced by its interaction with specific molecular targets:

  • Cyclooxygenase (COX) Inhibition : The compound inhibits COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. This inhibition leads to reduced inflammation and analgesic effects.
  • Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. A comparative analysis is presented in the following table:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

This compound has shown promise in cancer research. A study investigated its effects on human breast cancer cells (MCF-7) and reported significant reductions in cell viability, indicating its potential as an anticancer agent. The results are summarized below:

Treatment Concentration (µM) Cell Viability (%)
Control100
1085
2565
5040
10020

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase .

Case Studies

  • Case Study on Anti-inflammatory Effects : A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups.
  • Case Study on Antioxidant Activity : A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a high scavenging activity comparable to established antioxidants like ascorbic acid.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

phenyl 2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C14H12O4/c1-17-11-7-8-13(15)12(9-11)14(16)18-10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

GSKOHURUSAKKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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